molecular formula C11H13ClN2O2 B11798898 5-Chloro-2-methyl-6-(pyrrolidin-1-yl)nicotinic acid

5-Chloro-2-methyl-6-(pyrrolidin-1-yl)nicotinic acid

Cat. No.: B11798898
M. Wt: 240.68 g/mol
InChI Key: IJDKFBIEEITMCW-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-6-(pyrrolidin-1-yl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 2nd position, and a pyrrolidinyl group at the 6th position on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-6-(pyrrolidin-1-yl)nicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methylpyridine and pyrrolidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The reaction temperature and time are optimized to achieve the desired product yield.

    Catalysts and Reagents: Catalysts such as palladium or copper may be used to facilitate the reaction. Reagents like sodium hydride or potassium carbonate are employed to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methyl-6-(pyrrolidin-1-yl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-Chloro-2-methyl-6-(pyrrolidin-1-yl)nicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-6-(pyrrolidin-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-ol: This compound shares structural similarities but differs in the presence of a pyrimidin-4-ol group.

    Picolinic acid: An isomer of nicotinic acid with a carboxylic acid substituent at the 2-position.

Uniqueness

5-Chloro-2-methyl-6-(pyrrolidin-1-yl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, methyl group, and pyrrolidinyl group makes it a valuable compound for various applications.

Properties

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

5-chloro-2-methyl-6-pyrrolidin-1-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H13ClN2O2/c1-7-8(11(15)16)6-9(12)10(13-7)14-4-2-3-5-14/h6H,2-5H2,1H3,(H,15,16)

InChI Key

IJDKFBIEEITMCW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1C(=O)O)Cl)N2CCCC2

Origin of Product

United States

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